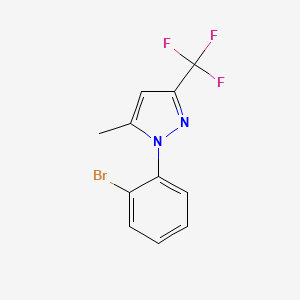
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is a chemical compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and a pyrrolidinyl group that has two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- typically involves the reaction of naphthalenecarbonitrile with a pyrrolidinyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves purification steps like recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidinyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidinyl ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of these proteins. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenecarbonitrile, 4-amino-: Similar structure but with an amino group instead of the pyrrolidinyl group.
1-Naphthalenecarbonitrile, 4-hydroxy-: Similar structure but with a hydroxyl group instead of the pyrrolidinyl group.
Uniqueness
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is unique due to the presence of both the pyrrolidinyl ring and the hydroxyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
870888-74-7 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4-(3,4-dihydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c16-7-10-5-6-13(12-4-2-1-3-11(10)12)17-8-14(18)15(19)9-17/h1-6,14-15,18-19H,8-9H2 |
Clave InChI |
ISANUUJYDZPIRB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1C2=CC=C(C3=CC=CC=C32)C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
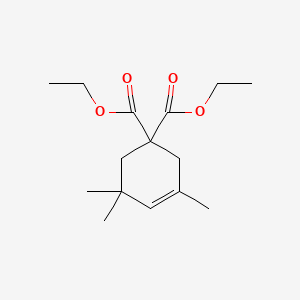
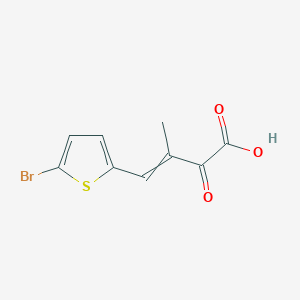
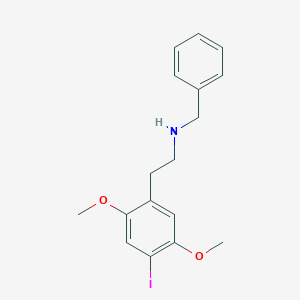
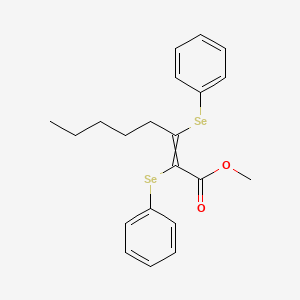
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
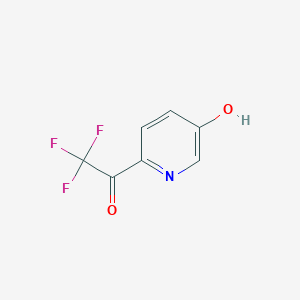
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

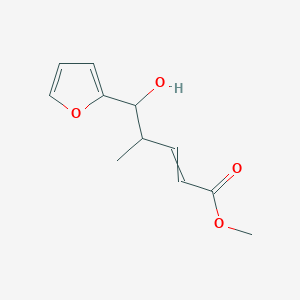
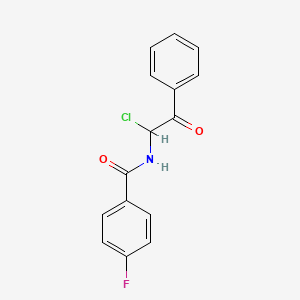
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
